N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide
Description
This compound is a nitro-substituted benzisothiazole derivative featuring an azo (-N=N-) linkage and a chloroethyl-propionamide backbone. Its structure combines a benzisothiazole core (with a nitro group at position 5) linked via an azo group to a phenyl ring, which is further substituted with ethylamino and propionamide moieties.
Properties
CAS No. |
84100-07-2 |
|---|---|
Molecular Formula |
C20H21ClN6O3S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanamide |
InChI |
InChI=1S/C20H21ClN6O3S/c1-2-26(12-9-19(28)22-11-10-21)15-5-3-14(4-6-15)23-24-20-17-13-16(27(29)30)7-8-18(17)25-31-20/h3-8,13H,2,9-12H2,1H3,(H,22,28) |
InChI Key |
UDSMBLVBRYEGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)NCCCl)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Azo Group: The azo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.
Attachment of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate with 2-chloroethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted propionamides.
Scientific Research Applications
N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide involves its interaction with cellular components:
Molecular Targets: It may target DNA or proteins, leading to disruption of cellular processes.
Pathways Involved: The compound can induce oxidative stress or interfere with signal transduction pathways, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparative Data Table
Research Insights and Challenges
- Electrophilic Reactivity : The chloroethyl group in the target compound may enable covalent binding to cysteine residues in enzymes, a trait shared with kinase inhibitors like ibrutinib . However, this reactivity could also increase toxicity.
- Photostability : The nitro-benzisothiazole-azo system likely offers superior photostability compared to simpler azo dyes, making it suitable for long-term imaging applications .
Q & A
Q. Key Optimization Parameters :
- Maintain strict temperature control during azo coupling to prevent decomposition .
- Use a 1.2–1.5 molar excess of 2-chloroethyl chloride to drive alkylation to completion .
Basic Question: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify aromatic protons (δ 7.5–8.5 ppm for benzisothiazole) and chloroethyl groups (δ 3.5–3.8 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the nitro and azo groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection (254 nm) .
Advanced Question: How can researchers resolve contradictions in spectroscopic or chromatographic data?
Methodological Answer:
Inconsistent data may arise from impurities, isomerism, or instrumental artifacts. Address this by:
Orthogonal Validation : Cross-check NMR data with IR spectroscopy (e.g., confirm amide C=O stretch at ~1650 cm⁻¹) .
Purity Assessment : Re-run HPLC under gradient elution to isolate impurities .
Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .
Advanced Question: What computational methods predict the compound’s binding affinity and conformational stability?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the nitro group’s electron-withdrawing effects and the azo bond’s planar geometry .
- Molecular Dynamics (MD) Simulations : Analyze the chloroethyl group’s flexibility and its impact on membrane permeability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., azo bond susceptibility to reduction) .
Advanced Question: How can structure-activity relationships (SAR) be systematically investigated?
Methodological Answer:
Step 1 : Synthesize analogs with targeted modifications:
- Replace the nitro group with methoxy or halogens.
- Vary the chloroethyl chain length or substituents.
Step 2 : Evaluate biological activity using assays relevant to hypothesized targets (e.g., antimicrobial, anticancer).
Q. Example SAR Table :
| Modified Substituent | Observed Trend (vs. Parent Compound) | Mechanistic Insight |
|---|---|---|
| 5-Methoxy instead of nitro | Reduced antimicrobial activity | Nitro’s electron-withdrawing role critical for target binding |
| Hydroxyethyl instead of chloroethyl | Lower cytotoxicity (IC₅₀ >100 μM) | Chloroethyl enhances lipophilicity and membrane penetration |
Advanced Question: What strategies improve the compound’s stability under experimental conditions?
Methodological Answer:
- Light Sensitivity : Store solutions in amber vials to prevent azo bond photodegradation .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C recommended for storage) .
- pH-Dependent Stability : Use buffered solutions (pH 6–7) to avoid hydrolysis of the amide or chloroethyl groups .
Advanced Question: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test mixtures like DMSO/water or ethanol/DMF for slow evaporation .
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to promote crystal growth .
- Additive Use : Introduce co-formers (e.g., 2-aminobenzothiazole) to stabilize crystal lattices via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
